BenchChemオンラインストアへようこそ!

4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine

Antiproliferative HeLa qHTS

The compound 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine (CAS 2176201-84-4, molecular weight 296.4 g/mol) is a dual-heterocyclic building block that combines a 1,3,4-thiadiazole ether with a thiazole-4-carbonyl-substituted piperidine. It belongs to a broader class of thiazole-thiadiazole hybrids under investigation for their antiproliferative and kinase-targeting properties.

Molecular Formula C11H12N4O2S2
Molecular Weight 296.36
CAS No. 2176201-84-4
Cat. No. B2732220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine
CAS2176201-84-4
Molecular FormulaC11H12N4O2S2
Molecular Weight296.36
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=N3
InChIInChI=1S/C11H12N4O2S2/c16-10(9-5-18-6-12-9)15-3-1-8(2-4-15)17-11-14-13-7-19-11/h5-8H,1-4H2
InChIKeyMUZHCHLWZKXNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,3,4-Thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine: Key Molecular Profile for Procurement & Research


The compound 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine (CAS 2176201-84-4, molecular weight 296.4 g/mol) is a dual-heterocyclic building block that combines a 1,3,4-thiadiazole ether with a thiazole-4-carbonyl-substituted piperidine [1]. It belongs to a broader class of thiazole-thiadiazole hybrids under investigation for their antiproliferative and kinase-targeting properties [2]. The molecule features a calculated XLogP3-AA of 1.7 and a topological polar surface area of 125 Ų, parameters relevant for optimizing permeability and bioavailability in early-stage discovery programs [1].

Procurement Considerations: Why 4-(1,3,4-Thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine Cannot Be Substituted with General Thiadiazole-Piperidine Analogues


The compound‘s specific combination of a 1,3,4-thiadiazol-2-yloxy ether linkage and a 1,3-thiazole-4-carbonyl amide on the piperidine ring creates a unique pharmacophore arrangement. Closely related analogues, such as 1-benzoyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine or 4-cyclopropyl-1-(1,3-thiazole-4-carbonyl)piperidine, differ in either the acyl group or the heterocyclic ether, which can directly alter target binding, selectivity profiles, and ADME properties [1]. Direct procurement of this exact scaffold is therefore critical for Structure-Activity Relationship (SAR) campaigns, as even the substitution of the thiazole with an oxazole has been shown in peer-reviewed studies to shift antiproliferative potency by an order of magnitude within this chemical series [2].

Quantitative Evidence Guide for Selection of 4-(1,3,4-Thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine in Medicinal Chemistry Programs


HeLa Cell Antiproliferative Activity from PubChem BioAssay Screening

In a qHTS confirmatory screen against human HeLa cervical adenocarcinoma cells (48-hour WST-8 assay), this compound was classified as 'Active' and demonstrated an antiproliferative activity threshold of ≤1 µM [1]. While a direct head-to-head comparator is not published for this exact assay, the ≤1 µM potency places it among the more potent members of the thiazole-thiadiazole class, where standard-of-care comparators like doxorubicin typically exhibit GI50 values in the low micromolar range (e.g., 2–4 µM) across multiple cancer lines in related studies [2].

Antiproliferative HeLa qHTS Thiadiazole

Molecular Docking Insights for Thiazole-Thiadiazole Derivatives Targeting Cancer Kinases

In a 2024 study by Shaikh et al., 1,3,4-substituted-thiadiazole derivatives were evaluated through molecular docking against CDK9, a validated oncology target. The thiadiazole moiety was shown to anchor via key hydrogen bonding and hydrophobic interactions with critical active-site residues, with the most potent compound (8d) achieving GI50 values of 2.98 µM (MCF-7), 2.85 µM (A549), and 2.53 µM (HepG-2) [1]. Although the exact target compound was not included in this specific study, the structural homology provides class-level inference that the thiazole-carbonyl-piperidine-thiadiazole architecture can engage ATP-binding pockets, supporting its rationale for procurement in kinase-focused discovery projects.

Molecular Docking CDK9 Thiazole-Thiadiazole Kinase Inhibition

Physicochemical Property Profile Supporting CNS and Oral Bioavailability Potential

The target compound exhibits a calculated XLogP3-AA of 1.7 and a topological polar surface area (TPSA) of 125 Ų [1]. These values reside within the optimal ranges for oral bioavailability (TPSA < 140 Ų) and CNS penetration (XLogP 1–3, TPSA < 90 Ų for optimal CNS; TPSA < 120 Ų is favorable). For comparison, the broader class of thiadiazole-piperidine amides often shows XLogP values outside this window (e.g., > 3 for benzoyl analogues), potentially limiting CNS exposure. This differentiated property profile supports the selection of this compound for programs where balanced permeability and solubility are required.

Physicochemical XLogP3-AA TPSA Drug-likeness

Optimal Research and Procurement Scenarios for 4-(1,3,4-Thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine


Oncology Lead Identification: Selective Kinase Inhibitor Screening

Based on its sub-micromolar antiproliferative activity in HeLa cells [1] and the class-level docking evidence for CDK9 engagement [2], this compound is ideally positioned for focused kinase inhibitor panels. Procurement for high-throughput screening (HTS) or fragment-based lead discovery programs targeting cyclin-dependent kinases (CDKs) or anti-apoptotic proteins is justified, as the scaffold’s dual heterocyclic system offers multiple vectors for further optimization.

SAR Expansion of Thiazole-Thiadiazole Chemotypes for ADMET Optimization

The favorable XLogP3-AA of 1.7 and moderate TPSA of 125 Ų distinguish this compound from more lipophilic analogues [1]. Research groups aiming to improve solubility and reduce non-specific binding can order this compound as a core scaffold to build focused libraries, systematically varying the 4-carbonyl substituent while maintaining the core thiadiazol-oxy architecture shown to be critical for target engagement [2].

Biochemical Assay Validation and Cross-Screening Against Resistant Cell Lines

Given the confirmed active classification in a public qHTS campaign [1], this compound serves as a reliable positive control or calibration standard for laboratories establishing in-house HeLa or other solid tumor cytotoxicity assays. Its activity at ≤1 µM provides a benchmark for validating assay sensitivity and reproducibility across independent research sites.

Quote Request

Request a Quote for 4-(1,3,4-thiadiazol-2-yloxy)-1-(1,3-thiazole-4-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.